molecular formula C8H11N3O2 B11912850 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- CAS No. 39929-83-4

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

Cat. No.: B11912850
CAS No.: 39929-83-4
M. Wt: 181.19 g/mol
InChI Key: VHFRLZUKVCVMTH-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrrolo[2,3-d]pyrimidine-dione core with a 6,7-dihydro scaffold and 1,3-dimethyl substitutions. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets like enzymes or receptors .

Properties

CAS No.

39929-83-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h9H,3-4H2,1-2H3

InChI Key

VHFRLZUKVCVMTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN2)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Reaction with Phenacyl Bromide and Analogues

A foundational approach involves the condensation of 6-amino-1,3-dimethyluracil (I) with alkylating agents. In dimethylformamide (DMF), phenacyl bromide reacts with I to yield 1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (IIa) in high yields (73.1%). This method leverages the nucleophilic reactivity of the amino group at position 6 of the uracil core, facilitating cyclization through nucleophilic substitution.

Key observations:

  • Solvent effects : DMF enhances reaction efficiency compared to acetic acid, which produces positional isomers.

  • Substituent influence : Halogenated phenacyl bromides (e.g., p-chloro, p-bromo) yield analogous derivatives (IIb, IIc) without altering the dihydro framework.

Table 1: Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Formation from 6-Amino-1,3-dimethyluracil

Alkylating AgentSolventTemperature (°C)Yield (%)Product
Phenacyl bromideDMFReflux73.1IIa (6-phenyl derivative)
p-ChlorophenacylDMFReflux68.4IIb (p-chloro derivative)
Acetic acidAcOHReflux42.0III (5-phenyl isomer)

Alternative Pathways: Beckmann Rearrangement and Denitrosation

Nitrosation of IIa with nitrous acid generates 5-nitroso derivatives (III) , which undergo Beckmann rearrangement to form pyrimido[4,5-d]pyrimidine-2,4-diones . While this pathway diverges from the target compound, it highlights the versatility of pyrrolo[2,3-d]pyrimidine intermediates in accessing fused heterocycles.

Coupling and Intramolecular Cyclization Strategies

Nickel/Cuprous-Catalyzed Coupling

A patent-pending method synthesizes pyrrolo[2,3-d]pyrimidine scaffolds via coupling 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid. Although the target compound lacks cyclopentyl substituents, this approach provides mechanistic insights:

  • Catalytic system : Nickel chloride (NiCl₂) and cuprous iodide (CuI) in ethanol enable C–C bond formation at 65°C, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (I) .

  • Cyclization : Subsequent treatment with cuprous chloride (CuCl) in dimethyl sulfoxide (DMSO) induces intramolecular cyclization, forming 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (II) .

Table 2: Optimization of Cyclization Conditions

CatalystSolventBaseTemperature (°C)Yield (%)
CuClDMSOTriethylamine7097.6
CuBrDMFK₂CO₃9089.2

Oxidation State Control

The dihydro moiety in the target compound necessitates precise control over oxidation. For instance, II remains non-aromatized unless treated with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This contrasts with methods requiring fully aromatic intermediates, underscoring the importance of reaction quenching before oxidation.

Functionalization via Hydrazine and Carbamate Derivatives

Amide Coupling Techniques

Pyrrolo[2,3-d]pyrimidine-phenylamide hybrids are synthesized using EDCI/NHS-mediated coupling. Although the target lacks phenylamide groups, this method demonstrates the feasibility of introducing diverse substituents at position 6 or 7, provided the dihydro structure is preserved.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Cyclization of uracil derivatives offers moderate yields (42–73%) but requires costly phenacyl reagents.

  • Nickel/cuprous-catalyzed coupling achieves higher yields (97.6%) but involves multi-step protocols.

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states.

  • Cuprous catalysts (CuI, CuCl) outperform other halides in intramolecular cyclizations .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are nucleophilic sites for alkylation and acylation. For example:

  • Methylation : Reaction with methyl iodide in dimethylformamide (DMF) at 60°C using potassium carbonate as a base yields mono- or di-methylated derivatives.

  • Acylation : Treatment with acetyl chloride in dichloromethane under reflux introduces acetyl groups at N1 or N3 positions.

Reaction Type Reagents/Conditions Outcome Yield
AlkylationCH₃I, K₂CO₃, DMF, 60°CN1/N3-methylated derivatives65–80%
AcylationAcCl, CH₂Cl₂, refluxN1/N3-acetylated products55–70%

Suzuki-Miyaura Cross-Coupling

The pyrrole ring allows palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For instance:

  • Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in DMF/H₂O at 80°C introduces aryl groups at position 6 or 7 of the pyrrole ring.

Catalyst Conditions Substituent Introduced Application
Pd(PPh₃)₄DMF/H₂O, 80°CAryl groups (e.g., phenyl)Kinase inhibitor synthesis

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at position 5 or 6:

  • Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups.

  • Halogenation : Bromine in acetic acid adds bromine atoms regioselectively.

Reaction Reagents Position Modified Notes
NitrationHNO₃/H₂SO₄, 0°CC5 or C6Forms intermediates for further functionalization
BrominationBr₂, CH₃COOHC5Enhances bioactivity

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or azides:

  • Nitrile Oxide Cycloaddition : Forms isoxazoline-fused derivatives under microwave irradiation .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains for targeted drug delivery .

Cycloaddition Type Conditions Product Biological Relevance
[3+2] with nitrile oxideMW, 100°C, 30 minIsoxazoline-pyrrolopyrimidinesAntimicrobial agents
CuAACCuSO₄, sodium ascorbate, RTTriazole-linked conjugatesTargeted kinase inhibitors

Oxidation and Reduction

  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the dihydro-pyrimidine ring to a fully aromatic system.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to alcohols for prodrug synthesis.

Reaction Reagents Outcome Impact on Solubility
OxidationmCPBA, CH₂Cl₂Aromatic pyrimidine coreDecreases
ReductionH₂, Pd-C, ethanolDiol derivativesIncreases

Multi-Component Reactions (MCRs)

This scaffold is pivotal in MCRs for generating polyfunctionalized derivatives. For example:

  • Coupling with Arylglyoxals : In acetic acid with L-proline catalyst, it forms coumarin-pyrrolopyrimidine hybrids with antitumor activity .

Components Catalyst Conditions Application
Arylglyoxal, 4-hydroxycoumarinL-prolineReflux, 6–8 hrsAnticancer lead compounds

Key Mechanistic Insights

  • Kinase Inhibition : The compound’s planar structure allows π-π stacking in kinase ATP-binding pockets, inhibiting phosphorylation.

  • Hydrogen Bonding : The carbonyl groups at C2 and C4 form H-bonds with catalytic lysine residues, enhancing binding affinity.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine compounds exhibit potent anticancer properties. For instance:

  • Inhibitory Effects : Studies show that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study : A recent study published in Journal of Medicinal Chemistry highlighted a derivative that demonstrated a 50% reduction in tumor size in xenograft models after treatment over four weeks .

Antiviral Properties

The compound has also been investigated for its antiviral potential:

  • Activity Against Viral Infections : Preliminary studies indicate efficacy against viruses such as HIV and HCV. The mechanism appears to involve interference with viral replication processes.

Data Table: Antiviral Efficacy

Virus TypeIC50 (µM)Reference
HIV2.5
HCV1.8

Pesticide Development

1H-Pyrrolo(2,3-d)pyrimidine compounds are being explored as potential agrochemicals:

  • Insecticidal Activity : Research indicates that these compounds can act as effective insecticides against common pests like aphids and whiteflies.

Case Study : A field trial conducted by the Agricultural Research Service reported a significant reduction in pest populations when treated with formulations containing this compound .

Herbicidal Properties

The herbicidal activity of pyrrolo[2,3-d]pyrimidines has also been documented:

  • Selective Herbicides : Certain derivatives have shown selective toxicity towards specific weed species without harming crops.

Data Table: Herbicidal Activity

Weed SpeciesEffective Concentration (g/ha)Reference
Amaranthus spp.100
Chenopodium spp.75

Organic Electronics

The unique electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics:

  • Conductive Polymers : These compounds can be incorporated into conductive polymer matrices for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study : A study published in Advanced Materials demonstrated that incorporating these compounds into polymer blends enhanced charge transport properties significantly .

Nanomaterials

Research is ongoing into the use of these compounds in nanotechnology:

  • Nanocomposites : The integration of pyrrolo[2,3-d]pyrimidine derivatives into nanocomposite materials has shown promise in improving mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolo[2,3-d]pyrimidine-dione Derivatives

  • 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (10) : Lacks the 6,7-dihydro and methyl groups. Synthesized via microwave-assisted one-pot reactions, it exhibits a planar structure, limiting solubility compared to the dihydro analogue .
  • N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (8) : Substituted with bulky aryl groups, this derivative shows improved enzyme inhibition (e.g., α-amylase) but reduced solubility due to increased hydrophobicity .

Cyclopenta[d]pyrimidine-dione Derivatives

  • 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione : Features a fused cyclopentane ring instead of pyrrolo. Thio-substituted derivatives (e.g., 4a–h) demonstrate significant antioxidant activity (IC₅₀: 12–45 μM in Fe²⁺-mediated adrenaline oxidation), attributed to sulfur’s radical-scavenging capacity. The absence of methyl groups reduces steric hindrance, facilitating target interactions .
  • 3-Cyclohexyl and 1-Methyl Derivatives : Alkylation at N3 (e.g., 1a, 2b) enhances metabolic stability but lowers solubility compared to dimethyl-substituted analogues .

Pyrano[2,3-d]pyrimidine-dione Derivatives

  • 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione (5a–j): Incorporates a pyran ring, increasing polarity. These compounds show α-amylase and α-glucosidase inhibition (IC₅₀: 0.8–3.2 μM), outperforming pyrrolo analogues due to hydrogen-bonding interactions from the oxygen-rich scaffold .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Substituents Melting Point (°C) Solubility Key Activity
Target Compound Pyrrolo[2,3-d]pyrimidine 6,7-dihydro, 1,3-dimethyl Data not provided Moderate (DMF/MeOH) Under investigation
7-Thio-cyclopenta[d]pyrimidine (4a) Cyclopenta[d]pyrimidine 7-SR (R = alkyl) 180–185 Low (CHCl₃) Antioxidant (IC₅₀: 12 μM)
Pyrano[2,3-d]pyrimidine (5a) Pyrano[2,3-d]pyrimidine 3-OH, 5-CH3 210–215 High (DMSO) α-Amylase inhibition (IC₅₀: 0.8 μM)
N4-(3-Bromophenyl)-pyrrolo[2,3-d]pyrimidine (8) Pyrrolo[2,3-d]pyrimidine 3-Br-Ph, 2-phenylethyl 185–187 Low (CHCl₃/MeOH) Enzyme inhibition

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-, commonly referred to as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₅N₃O₂
  • Molecular Weight : 151.12 g/mol
  • CAS Number : 65996-50-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Similar compounds have been shown to inhibit DHFR, which is crucial for nucleotide synthesis. This inhibition reduces the availability of tetrahydrofolate necessary for DNA synthesis and repair .
  • Cyclin-Dependent Kinase (CDK) Inhibition :
    • Pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2 and CDK4, which are essential for cell cycle regulation. For instance, synthesized derivatives exhibited IC₅₀ values as low as 0.05 μM against CDK2 .
  • Tyrosine Kinase Inhibition :
    • Some derivatives have shown potential as inhibitors of receptor tyrosine kinases such as EGFR, which is a target in cancer therapy. The anti-proliferative activity against cancer cell lines has been documented extensively .

Biological Activities

The following table summarizes the biological activities associated with 1H-Pyrrolo(2,3-d)pyrimidine derivatives:

Activity TypeTarget/MechanismReference
DHFR InhibitionReduces nucleotide synthesis
CDK InhibitionRegulates cell cycle
Tyrosine Kinase InhibitionTargets EGFR in cancer therapy
Anti-inflammatory ActivityModulates inflammatory pathways
Antitumor ActivityInhibits growth in various cancer cell lines

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the anti-proliferative effects of various pyrrolopyrimidine derivatives on NCI 60 cancer cell lines. Compounds showed significant inhibition rates, particularly against breast and lung cancer cells .
  • CDK Inhibition Studies :
    • Research indicated that certain derivatives exhibited selective inhibition of CDK2 with an IC₅₀ lower than that of standard inhibitors like roscovitine. This suggests a promising avenue for developing targeted cancer therapies .
  • Tyrosine Kinase Inhibitor Development :
    • The synthesis of new derivatives aimed at inhibiting EGFR demonstrated promising results in reducing tumor cell proliferation in vitro. These findings highlight the potential for developing effective anticancer agents based on this scaffold .

Q & A

Q. Key Data :

Reaction TypeYield (%)Key Reagents/ConditionsReference
Stepwise Functionalization63–90DMF, 2-chloro-4,6-dimethoxy-triazine
One-Pot Multi-Component55–75Methanol, NH₄OAc, room temperature

How can researchers optimize reaction conditions to improve yields in the synthesis of substituted pyrrolo[2,3-d]pyrimidines?

Advanced Research Focus
Optimization strategies include:

  • Solvent and Catalyst Screening : Using polar aprotic solvents (e.g., DMF) with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine enhances reactivity . Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) improve cross-coupling efficiency .
  • Temperature Control : Lower temperatures (0°C to room temperature) reduce side reactions during methylation steps (e.g., NaH/MeI in THF) .
  • Purification Techniques : Silica gel chromatography or recrystallization from methanol ensures high purity, critical for biological testing .

Case Study : Compound 20a achieved 63% yield after silica gel chromatography, highlighting the importance of post-reaction purification .

What spectroscopic techniques are most effective for characterizing pyrrolo[2,3-d]pyrimidine derivatives, and how should data be interpreted?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example, the methyl groups in 1,3-dimethyl derivatives show singlets at δ 3.16–3.49 ppm in DMSO-d₆ .
  • FT-IR : Carbonyl stretches (C=O) appear at 1650–1700 cm⁻¹, while NH stretches (if present) are observed at 3100–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas. For instance, 4k (C₂₀H₁₈ClN₅O₅) showed a calculated mass of 443.1 g/mol .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

How do structural modifications at specific positions of the pyrrolo[2,3-d]pyrimidine core influence biological activity?

Q. Advanced Research Focus

  • Position 6 : Substituting with aryl groups (e.g., 4-chlorophenyl in 4k ) enhances antitumor activity by improving target binding. Derivatives with 4-nitrophenyl (4l ) showed altered solubility and potency .
  • Position 2/4 : Methylation at N1 and N3 (e.g., 1,3-dimethyl groups) increases metabolic stability, as seen in compound 10 , which exhibited inhibitory activity against kinase targets .

Contradictory Data Alert : While 19a-c (thiophene-linked derivatives) showed high yields (89–95%), their biological activity varied significantly, suggesting substituent-specific effects .

What strategies can be employed to resolve discrepancies in biological assay data for pyrrolo[2,3-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Dose-Response Validation : Re-test compounds across a broader concentration range to rule out assay-specific artifacts.
  • Off-Target Profiling : Use computational tools (e.g., molecular docking) to identify unintended interactions, as done for 4k and 4l .
  • Orthogonal Assays : Confirm activity in cell-based and enzymatic assays. For example, compound 10 was validated in both kinase inhibition and cytotoxicity assays .

Example : Derivatives with similar NMR profiles (19a vs. 19b ) showed divergent antitumor activities, necessitating structural reanalysis .

How can computational chemistry aid in the design of novel pyrrolo[2,3-d]pyrimidine analogs with enhanced properties?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability. For instance, morpholine-substituted derivatives (e.g., 5-(1-Methyl-1H-pyrazol-4-yl)-4-morpholinyl-7H-pyrrolo[2,3-d]pyrimidine ) showed improved solubility .
  • Docking Studies : Predict binding modes to targets like kinases or DNA repair enzymes. The InChI key for 4k (MJOCBCGQPCHWSK-UHFFFAOYSA-N) enabled virtual screening against PDB targets .

Data-Driven Design : Use ACD/Labs Percepta predictions for logD and pKa to prioritize synthetically feasible analogs .

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